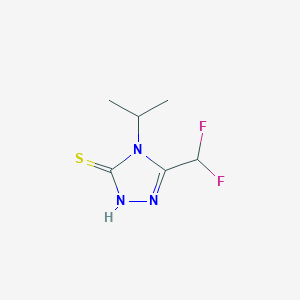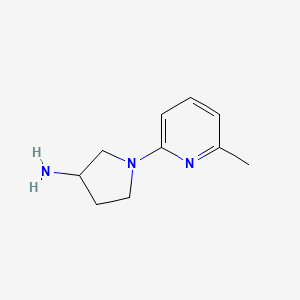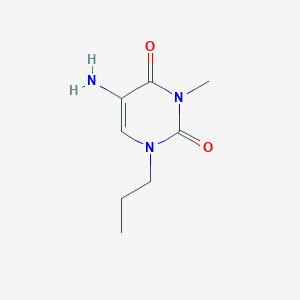
5-(difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with difluoromethyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of difluoromethyl isocyanide with isopropyl hydrazine in the presence of a base to form the triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the reagents used.
Applications De Recherche Scientifique
5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethyl and isopropyl groups contribute to the compound’s binding affinity and specificity, while the triazole ring provides stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the difluoromethyl and isopropyl groups.
5-Methyl-1,2,4-triazole-3-thiol: A similar compound with a methyl group instead of the difluoromethyl group.
4-Isopropyl-1,2,4-triazole-3-thiol: A compound with an isopropyl group but lacking the difluoromethyl group.
Uniqueness
5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both difluoromethyl and isopropyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these substituents provides a distinct profile compared to other triazole derivatives, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H9F2N3S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
3-(difluoromethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H9F2N3S/c1-3(2)11-5(4(7)8)9-10-6(11)12/h3-4H,1-2H3,(H,10,12) |
Clé InChI |
DKJSJUFXFINJFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=NNC1=S)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)






